molecular formula C15H25N5S B6717639 N-[(1-methylpiperidin-4-yl)methyl]-6-thiomorpholin-4-ylpyrimidin-4-amine

N-[(1-methylpiperidin-4-yl)methyl]-6-thiomorpholin-4-ylpyrimidin-4-amine

Cat. No.: B6717639
M. Wt: 307.5 g/mol
InChI Key: QCMSSFUXRCSAPE-UHFFFAOYSA-N
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Description

N-[(1-methylpiperidin-4-yl)methyl]-6-thiomorpholin-4-ylpyrimidin-4-amine is a complex organic compound with a unique structure that includes a piperidine ring, a thiomorpholine ring, and a pyrimidine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name

N-[(1-methylpiperidin-4-yl)methyl]-6-thiomorpholin-4-ylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N5S/c1-19-4-2-13(3-5-19)11-16-14-10-15(18-12-17-14)20-6-8-21-9-7-20/h10,12-13H,2-9,11H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCMSSFUXRCSAPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CNC2=CC(=NC=N2)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methylpiperidin-4-yl)methyl]-6-thiomorpholin-4-ylpyrimidin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions using methylating agents such as methyl iodide.

    Formation of the Thiomorpholine Ring: The thiomorpholine ring is formed through the reaction of appropriate thiol and amine precursors under controlled conditions.

    Coupling with Pyrimidine Ring: The final step involves coupling the piperidine and thiomorpholine rings with a pyrimidine ring through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-[(1-methylpiperidin-4-yl)methyl]-6-thiomorpholin-4-ylpyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the piperidine and thiomorpholine rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

    Catalysts: Palladium on carbon (Pd/C) is often used in hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-[(1-methylpiperidin-4-yl)methyl]-6-thiomorpholin-4-ylpyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(1-methylpiperidin-4-yl)methyl]-6-thiomorpholin-4-ylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[(1-methylpiperidin-4-yl)methyl]-2-phenylethanamine: Similar structure but lacks the thiomorpholine and pyrimidine rings.

    1-(1-Methylpiperidin-4-yl)piperidin-4-amine: Contains a piperidine ring but differs in the overall structure.

Uniqueness

N-[(1-methylpiperidin-4-yl)methyl]-6-thiomorpholin-4-ylpyrimidin-4-amine is unique due to the presence of the thiomorpholine and pyrimidine rings, which confer specific chemical and biological properties

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